5-[1-acetyl-5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound 5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, acetyl, and pyrazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the acetyl group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the tetrahydropyrimidine ring: This step involves the cyclization of a suitable precursor, such as a β-diketone, with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring.
Hydroxylation and methoxylation: The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Scaling up reaction conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.
Using continuous flow reactors: Enhancing reaction efficiency and safety by employing continuous flow reactors for certain steps.
Purification techniques: Utilizing crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect gene expression: Influence the expression of genes involved in inflammation, oxidative stress, and other biological processes.
Comparison with Similar Compounds
5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: can be compared with similar compounds, such as:
5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Similar structure but different functional groups.
5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Different substituents on the pyrazole or tetrahydropyrimidine rings.
The uniqueness of 5-[1-ACETYL-5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N4O6 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-[2-acetyl-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20N4O6/c1-9(23)22-12(10-5-6-14(28-4)13(24)7-10)8-11(19-22)15-16(25)20(2)18(27)21(3)17(15)26/h5-7,12,24-25H,8H2,1-4H3 |
InChI Key |
MONARXGTRLGYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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